molecular formula C21H23N5O2 B2835331 (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 2034582-50-6

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone

Cat. No.: B2835331
CAS No.: 2034582-50-6
M. Wt: 377.448
InChI Key: MHVOPMMWYNCLCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as two-dimensional nuclear magnetic resonance spectroscopy . This technique provides more information about a molecule than one-dimensional NMR spectra and is especially useful in determining the structure of a molecule .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the kinetics of the reaction, which can be complex due to the involvement of various chemical species with differing activation energies .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, single-molecule measurements can provide information about the conductance between metal nanogap electrodes .

Scientific Research Applications

1. Catalytic Activity and Oxidation Processes

Compounds with similar structural features have been studied for their potential catalytic activities, particularly in oxidation reactions. For example, dioxidovanadium(V) complexes with hydrazone ligands, which share some structural characteristics with the compound , have been shown to catalyze the aerial oxidation of L-ascorbic acid (Mondal, Drew, & Ghosh, 2010).

2. Synthesis of Heterocyclic Compounds

Research has also focused on using similar structural frameworks to synthesize new heterocyclic compounds, which are crucial in drug discovery and development. For instance, the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives has been reported, highlighting the utility of such structures in generating diverse pharmacophores (Zaki, El-Dean, & Radwan, 2014).

3. Antagonistic Activity on Receptors

Compounds featuring piperidine and pyrazole components, akin to the query compound, have been examined for their interaction with cannabinoid receptors, demonstrating potential as receptor antagonists. This suggests applications in designing new therapeutic agents targeting specific receptor pathways (Shim et al., 2002).

4. Antioxidant Properties

Some derivatives structurally related to the specified compound have been explored for their antioxidant capabilities. These studies suggest potential applications in protecting against oxidative stress-related damage, which is a factor in many diseases (Al-azawi, 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, lithium-ion batteries can explode due to a combination of manufacturer issues, misuse, and aging batteries .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, steerable catheters, which are manipulated by a mechanism driven by operators or actuators, have become a rich and diverse area of research .

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25(2)19-20(24-12-11-23-19)28-16-7-5-13-26(14-16)21(27)18-17-8-4-3-6-15(17)9-10-22-18/h3-4,6,8-12,16H,5,7,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVOPMMWYNCLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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